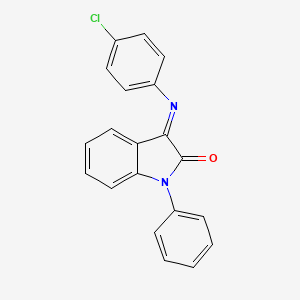

3-(4-Chlorophenyl)imino-1-phenylindol-2-one

Description

BenchChem offers high-quality 3-(4-Chlorophenyl)imino-1-phenylindol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Chlorophenyl)imino-1-phenylindol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-chlorophenyl)imino-1-phenylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O/c21-14-10-12-15(13-11-14)22-19-17-8-4-5-9-18(17)23(20(19)24)16-6-2-1-3-7-16/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUPTYEBARUELQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC=C(C=C4)Cl)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of 3-(4-Chlorophenyl)imino-1-phenylindol-2-one is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it is likely that this compound could influence multiple biochemical pathways, leading to a variety of downstream effects.

Biochemical Analysis

Biochemical Properties

It is known that compounds with similar structures can participate in various biochemical reactions. The exact enzymes, proteins, and other biomolecules that 3-(4-Chlorophenyl)imino-1-phenylindol-2-one interacts with are yet to be identified.

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Similar compounds have been shown to have threshold effects and can cause toxic or adverse effects at high doses.

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels.

Biological Activity

3-(4-Chlorophenyl)imino-1-phenylindol-2-one is an indole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their significant pharmacological potential, exhibiting a wide range of biological activities including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antitubercular

- Antidiabetic

- Antimalarial

- Anticholinesterase .

The presence of the indole core in 3-(4-Chlorophenyl)imino-1-phenylindol-2-one suggests similar potential for diverse biological interactions.

Target Interaction

The exact mechanism of action for 3-(4-Chlorophenyl)imino-1-phenylindol-2-one remains to be fully elucidated. However, it is believed that compounds in this class can bind to multiple receptors with high affinity, influencing various biochemical pathways .

Biochemical Pathways

Indole derivatives may exert their effects through:

- Binding interactions with biomolecules

- Enzyme inhibition or activation

- Changes in gene expression .

These interactions can lead to alterations in cellular functions, impacting cell signaling pathways and metabolic processes.

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Chlorophenyl)imino-1-phenylindol-2-one exhibit notable antimicrobial properties. A study highlighted the synthesis and evaluation of related compounds showing significant antifungal activity against pathogenic strains .

Anticancer Properties

Indole derivatives have been recognized for their anticancer potential. Various studies have demonstrated that these compounds can inhibit the growth of cancer cells. For instance, related indole structures have shown efficacy against human colon adenocarcinoma cells, suggesting a promising avenue for further exploration .

Study on Antifungal and Antitubercular Activity

A notable study synthesized 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives and tested them for antifungal activity. Some derivatives exhibited strong antifungal effects against four pathogenic fungi and showed activity against Mycobacterium tuberculosis H37Rv . This suggests that modifications to the indole structure can enhance biological efficacy.

Mechanistic Insights into Cellular Effects

Research has indicated that similar compounds can influence cellular uptake and localization. For example, studies on N-(4-chlorophenyl)urea revealed its concentrative accumulation in mitochondria, which may be a site of action for related compounds . This underscores the importance of understanding how structural characteristics influence the compound's interaction with cellular components.

The biological activity of 3-(4-Chlorophenyl)imino-1-phenylindol-2-one can vary significantly based on dosage. Similar compounds have demonstrated threshold effects, where high doses may lead to toxic outcomes. Understanding the dose-response relationship is crucial for evaluating its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.